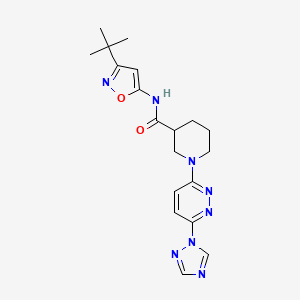
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(3-(tert-butyl)isoxazol-5-yl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(3-(tert-butyl)isoxazol-5-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C19H24N8O2 and its molecular weight is 396.455. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(3-(tert-butyl)isoxazol-5-yl)piperidine-3-carboxamide , often referred to as compound A , belongs to a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of compound A, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
Compound A has a complex molecular structure characterized by multiple heterocyclic rings, which are known to influence its biological activity. The key features include:
- Triazole and Pyridazine Rings : These components are associated with various pharmacological properties, including antifungal and antibacterial activities.
- Isoxazole Moiety : Known for its role in enhancing the lipophilicity and bioavailability of compounds.
The molecular formula of compound A is C18H23N7O with a molecular weight of approximately 373.43 g/mol.
Antifungal Activity
Research indicates that triazole derivatives exhibit notable antifungal properties. In a study focusing on triazole scaffolds, compounds similar to A showed significant activity against fungal pathogens such as Candida albicans and Aspergillus fumigatus. The Minimum Inhibitory Concentration (MIC) values for related triazole compounds were reported as low as 0.0156 μg/mL, indicating strong antifungal potential .
Antibacterial Activity
Triazole-containing compounds have also demonstrated antibacterial effects. For instance, derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. The SAR studies suggest that modifications in the side chains can enhance activity against resistant strains . Compound A’s structure suggests potential interactions with bacterial enzymes, making it a candidate for further development.
Anticancer Activity
The incorporation of isoxazole and triazole moieties has been linked to anticancer properties. Studies have shown that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The unique combination of functional groups in compound A may contribute to its effectiveness against specific cancer types.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compound A. Key observations include:
- Substituent Effects : The presence of electron-withdrawing or electron-donating groups on the isoxazole or piperidine rings can significantly alter the compound's potency.
- Ring Modifications : Altering the substituents on the triazole or pyridazine rings can enhance selectivity and reduce toxicity .
Case Studies
Several studies have explored derivatives of triazole and isoxazole compounds:
- Antifungal Efficacy : A derivative with a similar scaffold exhibited an MIC value significantly lower than standard antifungal agents like fluconazole, suggesting enhanced efficacy against resistant strains .
- Antibacterial Screening : Compounds were evaluated against a panel of bacteria, revealing promising results with MIC values ranging from 0.125 to 8 μg/mL against Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
N-(3-tert-butyl-1,2-oxazol-5-yl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N8O2/c1-19(2,3)14-9-17(29-25-14)22-18(28)13-5-4-8-26(10-13)15-6-7-16(24-23-15)27-12-20-11-21-27/h6-7,9,11-13H,4-5,8,10H2,1-3H3,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUEGZJNNWMXPRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














